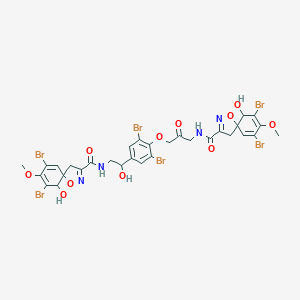
(R)-5-(Oxiran-2-ylmethoxy)quinoline
Übersicht
Beschreibung
The compound “®-5-(Oxiran-2-ylmethoxy)quinoline” is a type of quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring .
Molecular Structure Analysis
The molecular structure of quinoline derivatives generally consists of a quinoline core with various functional groups attached. In the case of “®-5-(Oxiran-2-ylmethoxy)quinoline”, it would have an oxirane (epoxide) group and a methoxy group attached to the quinoline core .Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For instance, reaction with primary and secondary amines leads to aminoalcohols characterized by a high tendency to rearrangement and/or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary depending on their specific structure. Some general properties of quinoline derivatives include their molecular formula, molecular weight, and possibly their melting and boiling points .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Quinoline derivatives, including those with oxiran-2-ylmethoxy groups, are recognized for their anticorrosive properties. These compounds exhibit good effectiveness against metallic corrosion due to their high electron density, enabling them to adsorb and form highly stable chelating complexes with surface metallic atoms through coordination bonding. This property is crucial for protecting materials in industries such as construction and automotive manufacturing (Verma, Quraishi, & Ebenso, 2020).
Bioactive Compounds
Quinoline and its derivatives have garnered attention for their bioactive potential. Historically, compounds like quinine have been pivotal in antimalarial therapies, while others have shown promise in anticancer drug development. The structural diversity of quinoline alkaloids and their analogs underpins a broad spectrum of bioactivities, including antitumor, antibacterial, and antifungal properties. This diversity is instrumental in the discovery and development of new pharmaceuticals (Shang et al., 2018).
Material Science and Nanotechnology
Quinoline derivatives also play a significant role in material science, particularly in the development of n-type semiconductors, sensors, and liquid crystals. Their application extends to the creation of microporous polymers for energy storage, showcasing the versatility of quinoline-based compounds in nanoscience and organic materials. The ability to design and synthesize novel quinoline derivatives enhances the development of advanced materials with specific electronic, optical, and mechanical properties (Segura, Juárez, Ramos, & Seoane, 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[[(2R)-oxiran-2-yl]methoxy]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-4-11-10(3-2-6-13-11)12(5-1)15-8-9-7-14-9/h1-6,9H,7-8H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRYHBTWIHLITG-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=CC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471323 | |
| Record name | (R)-5-(Oxiran-2-ylmethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-(Oxiran-2-ylmethoxy)quinoline | |
CAS RN |
145679-40-9 | |
| Record name | (R)-5-(Oxiran-2-ylmethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)
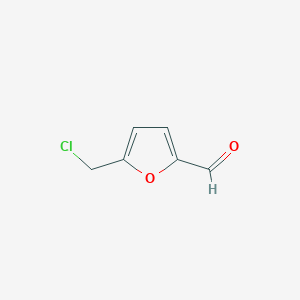
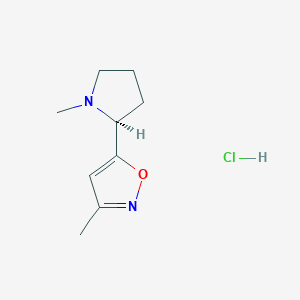
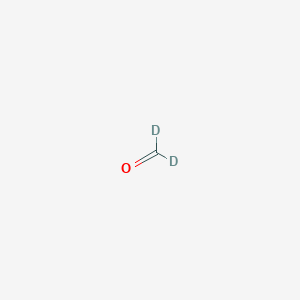
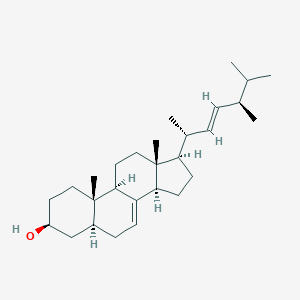
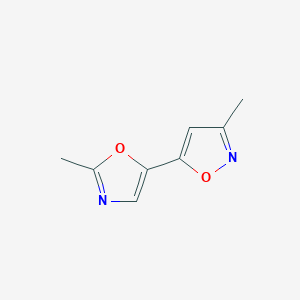
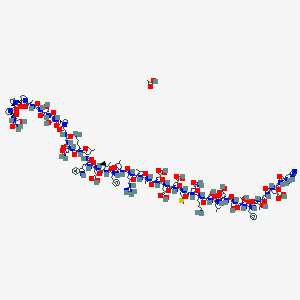
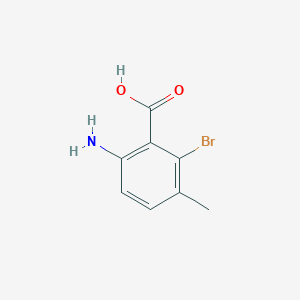
![2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B124379.png)
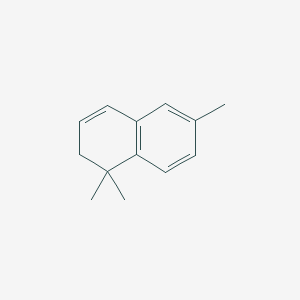
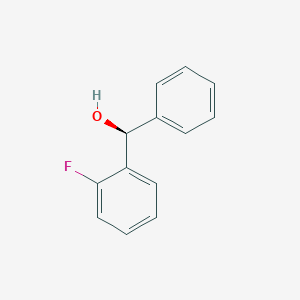
![[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[bis(2-chloroethyl)amino]benzoate](/img/structure/B124390.png)
